

# Foreword: The Imperative of Spectroscopic Precision in Modern R&D

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## Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)oxazole

CAS No.: 1072880-82-0

Cat. No.: B1511966

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In the realms of drug discovery, materials science, and synthetic chemistry, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and electronic architecture are not merely academic details; they are critical parameters that dictate its biological activity, physical properties, and suitability for its intended application. Spectroscopic analysis provides the empirical evidence required to move a project from hypothesis to value creation.

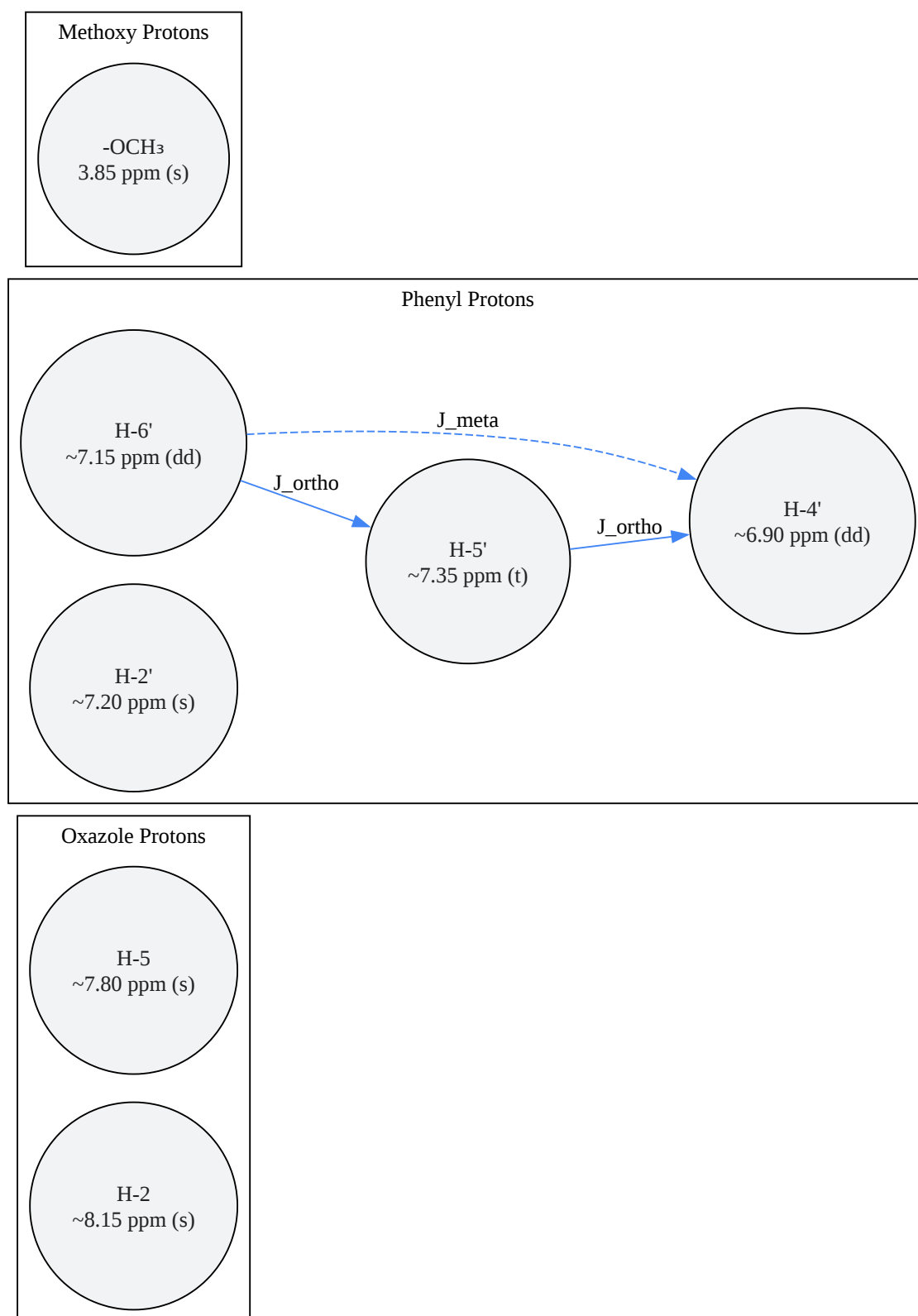
This guide offers a comprehensive examination of the spectroscopic data for **4-(3-Methoxyphenyl)oxazole** (CAS No. 1072880-82-0). As a key heterocyclic scaffold, substituted oxazoles are of significant interest to researchers for their diverse pharmacological potential. This document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining not just the data, but the causality behind the experimental choices and the interpretation of the results. Every piece of data is a piece of a puzzle; here, we will assemble that puzzle to reveal the complete molecular picture of **4-(3-Methoxyphenyl)oxazole**.

## Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.

- Compound Name: **4-(3-Methoxyphenyl)oxazole**
- CAS Number: 1072880-82-0[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>[1]
- Molecular Weight: 175.18 g/mol [1]

The structural integrity of the molecule is the basis for all spectroscopic interpretation. The numbering convention used throughout this guide is presented in the diagram below.



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Caption: Predicted <sup>1</sup>H NMR assignments and key couplings.

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides a count of the unique carbon environments in a molecule. In standard proton-decoupled mode, each unique carbon atom produces a single peak, offering a direct map of the carbon skeleton.

### Experimental Protocol: <sup>13</sup>C NMR Acquisition

- Sample Preparation: The same sample prepared for <sup>1</sup>H NMR analysis can be used.
- Instrumentation: A 100 MHz (corresponding to a 400 MHz <sup>1</sup>H frequency) or higher NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
  - Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the <sup>13</sup>C isotope.
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width (sw): 0 to 200 ppm.
- Data Processing: Standard Fourier transform, phasing, and baseline correction.

### Predicted <sup>13</sup>C NMR Data and Interpretation

The predicted chemical shifts for the 10 unique carbon atoms are presented below, based on additive models and data from similar structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~160.5	C-3'	Aromatic carbon directly attached to the electron-donating methoxy group, highly shielded.
~155.0	C-2	Oxazole carbon adjacent to both N and O, significantly deshielded.
~140.0	C-5	Oxazole carbon adjacent to O.
~131.0	C-1'	Quaternary aromatic carbon attached to the oxazole ring.
~130.0	C-5'	Aromatic CH carbon.
~125.0	C-4	Oxazole carbon attached to the phenyl ring.
~118.0	C-6'	Aromatic CH carbon ortho to the methoxy group.
~115.0	C-4'	Aromatic CH carbon para to the methoxy group.
~111.0	C-2'	Aromatic CH carbon ortho to the methoxy group.
55.4	-OCH <sub>3</sub>	Typical chemical shift for a methoxy carbon.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

## Experimental Protocol: EI-MS Acquisition

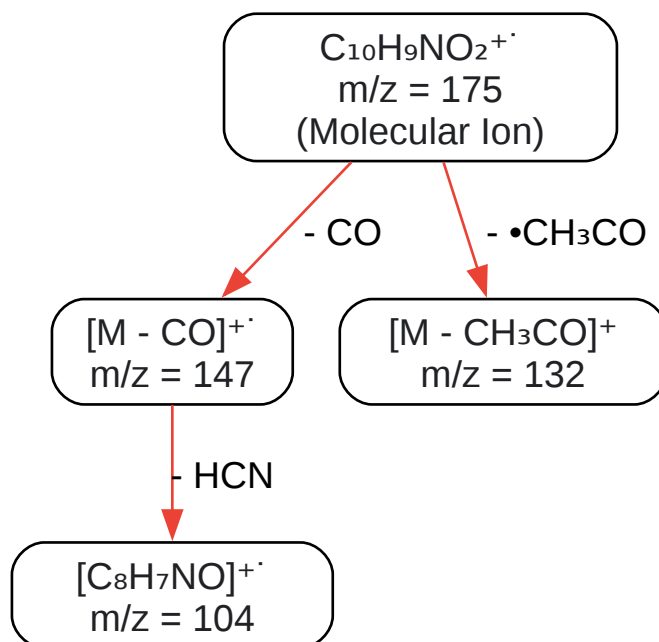
- Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent like methanol for injection into a GC-MS system.
- Instrumentation: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.[4]
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: ~230 °C.

## Predicted Mass Spectrum and Fragmentation

The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions. The study of fragmentation patterns in aryl oxazoles provides a strong basis for these predictions.[6][7]

- Molecular Ion ( $M^{+\cdot}$ ): The most important peak will be the molecular ion at m/z = 175, corresponding to the molecular weight of  $C_{10}H_9NO_2^{+\cdot}$ . Aromatic systems typically produce a stable molecular ion.[8]
- Key Fragments:
  - m/z = 147: Loss of carbon monoxide (CO, 28 Da) from the oxazole ring, a characteristic fragmentation pathway for oxazoles.[6]
  - m/z = 132: Loss of the acetyl radical ( $\bullet CH_3CO$ , 43 Da), involving ring cleavage.
  - m/z = 104: Represents the 3-methoxyphenyl nitrile cation  $[C_8H_7NO]^{+\cdot}$ , formed after cleavage of the oxazole ring.

- $m/z = 77$ : Represents the phenyl cation  $[C_6H_5]^+$ , a common fragment in aromatic compounds.



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## Sources

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